molecular formula C18H17FN2O3 B15021330 2-(4-Fluorophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-(4-Fluorophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Katalognummer: B15021330
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: QWQUKMLSVCYYGE-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a hydrazide linkage, and a prop-2-en-1-yloxy substituent, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate under controlled conditions to form the hydrazide linkage.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-(prop-2-en-1-yloxy)benzaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((2-(2-(4-Fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
  • 1-[4-(4-Fluorophenoxy)phenyl]prop-2-en-1-amine

Uniqueness

2-(4-Fluorophenoxy)-N’-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Eigenschaften

Molekularformel

C18H17FN2O3

Molekulargewicht

328.3 g/mol

IUPAC-Name

2-(4-fluorophenoxy)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17FN2O3/c1-2-11-23-17-6-4-3-5-14(17)12-20-21-18(22)13-24-16-9-7-15(19)8-10-16/h2-10,12H,1,11,13H2,(H,21,22)/b20-12+

InChI-Schlüssel

QWQUKMLSVCYYGE-UDWIEESQSA-N

Isomerische SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)F

Kanonische SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.